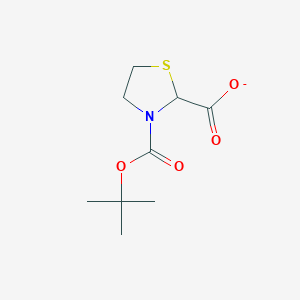

2,3-Thiazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid is a compound that features a thiazolane ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid typically involves the reaction of thiazolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolane ring to thiazolidine derivatives.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are employed for Boc deprotection.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Deprotected amines ready for further functionalization.

Scientific Research Applications

3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal is facilitated by acidic conditions that lead to the formation of a tert-butyl carbocation, which is then eliminated .

Comparison with Similar Compounds

Similar Compounds

- N-tert-butoxycarbonyl-thiazolidine carboxylic acid

- tert-butoxycarbonyl-protected amino acids

- tert-butoxycarbonyl-protected dipeptides

Uniqueness

3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid is unique due to its specific thiazolane ring structure, which imparts distinct chemical reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection of amine groups are crucial .

Biological Activity

2,3-Thiazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester (commonly referred to as thiazolidine derivative) has garnered attention in various fields of biomedical research due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of thiazolidine derivatives typically involves the reaction of L-cysteine with appropriate aldehydes under controlled conditions. For instance, one method involves dissolving L-cysteine in ethanol and water, followed by the addition of benzaldehyde derivatives. The resulting cyclized products can be further purified using silica gel column chromatography .

Key Synthetic Steps:

- Reactants: L-cysteine and benzaldehyde derivatives.

- Solvents: Ethanol and water.

- Purification: Silica gel column chromatography.

Antiproliferative Effects

Thiazolidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that specific derivatives exhibit selective cytotoxicity towards melanoma and prostate cancer cells:

- Compound 3id : Exhibited the highest selectivity with an 11.3-fold increase in potency against melanoma cells compared to fibroblast controls.

- Compounds 15b and 3ac : Showed strong activity against prostate cancer cell lines such as DU 145 and PC-3 .

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analyses following treatment with these compounds.

Neuroprotective Properties

Recent research has indicated that thiazolidine derivatives may also possess neuroprotective effects. They have been shown to mitigate oxidative stress and neuroinflammation in models of ethanol-induced neurodegeneration:

- Mechanism : The compounds reduce levels of pro-inflammatory cytokines (e.g., TNF-α) and inhibit pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

- Behavioral Outcomes : Treatment with thiazolidine derivatives improved cognitive deficits in animal models exposed to ethanol .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is closely linked to their chemical structure. Variations in substituents on the thiazolidine ring significantly affect their efficacy:

| Compound | Structure | Activity | Selectivity |

|---|---|---|---|

| 3id | Aryl group at position 2 | High antiproliferative activity against melanoma | 11.3-fold |

| 15b | Aliphatic side chain | Effective against prostate cancer | Good selectivity |

| 1b | Acetylated amide derivative | Strong growth inhibition across multiple cancer types | High efficacy |

In Vivo Efficacy

In vivo studies using nude mice bearing A375 melanoma tumors demonstrated that compound 1b significantly inhibited tumor growth in a dose-dependent manner. At a dosage of 10 mg/kg, it outperformed dacarbazine (60 mg/kg), a standard chemotherapeutic agent .

Neuroprotective Studies

In a study assessing the neuroprotective effects of thiazolidine derivatives, rats treated with these compounds exhibited reduced oxidative stress markers and improved memory performance in behavioral tests compared to control groups subjected to ethanol exposure .

Properties

Molecular Formula |

C9H14NO4S- |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1 |

InChI Key |

HYAXPNDMEODKHI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.